molecular formula C9H9BrF2O3S B14775796 1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene

1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene

Cat. No.: B14775796
M. Wt: 315.13 g/mol
InChI Key: VYTPKVPVVLHJLH-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene is an organic compound with a complex structure that includes bromine, ethoxy, difluoro, and methylsulfonyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and difluoro groups can participate in various chemical reactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene can be compared with other similar compounds, such as:

The presence of the difluoro and methylsulfonyl groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C9H9BrF2O3S

Molecular Weight

315.13 g/mol

IUPAC Name

1-bromo-2-ethoxy-3,4-difluoro-5-methylsulfonylbenzene

InChI

InChI=1S/C9H9BrF2O3S/c1-3-15-9-5(10)4-6(16(2,13)14)7(11)8(9)12/h4H,3H2,1-2H3

InChI Key

VYTPKVPVVLHJLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)S(=O)(=O)C)Br

Origin of Product

United States

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